molecular formula C9H12N2O B12740341 1-(4-Methoxyphenyl)ethylidenehydrazine CAS No. 1081838-29-0

1-(4-Methoxyphenyl)ethylidenehydrazine

Cat. No.: B12740341
CAS No.: 1081838-29-0
M. Wt: 164.20 g/mol
InChI Key: ADNJIMDVLSCPOA-YRNVUSSQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

. This compound is characterized by its hydrazone functional group attached to a methoxy-substituted phenyl ring.

Preparation Methods

1-(4-METHOXYPHENYL)ETHANONE HYDRAZONE can be synthesized through the reaction of 1-(4-methoxyphenyl)ethanone with hydrazine hydrate under acidic or basic conditions . The reaction typically involves refluxing the reactants in ethanol or methanol as solvents. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity.

Chemical Reactions Analysis

1-(4-METHOXYPHENYL)ETHANONE HYDRAZONE undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-METHOXYPHENYL)ETHANONE HYDRAZONE has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic uses.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(4-METHOXYPHENYL)ETHANONE HYDRAZONE involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

1-(4-METHOXYPHENYL)ETHANONE HYDRAZONE can be compared with other hydrazone derivatives, such as:

    1-(4-METHOXYPHENYL)ETHANONE HYDRAZONE: Similar in structure but with different substituents on the phenyl ring.

    1-(4-CHLOROPHENYL)ETHANONE HYDRAZONE: Contains a chlorine substituent instead of a methoxy group.

    1-(4-NITROPHENYL)ETHANONE HYDRAZONE: Contains a nitro substituent instead of a methoxy group

Properties

CAS No.

1081838-29-0

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

(E)-1-(4-methoxyphenyl)ethylidenehydrazine

InChI

InChI=1S/C9H12N2O/c1-7(11-10)8-3-5-9(12-2)6-4-8/h3-6H,10H2,1-2H3/b11-7+

InChI Key

ADNJIMDVLSCPOA-YRNVUSSQSA-N

Isomeric SMILES

C/C(=N\N)/C1=CC=C(C=C1)OC

Canonical SMILES

CC(=NN)C1=CC=C(C=C1)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.